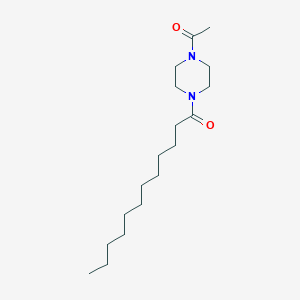
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one is a heterocyclic organic compound. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities. The structure consists of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an aldehyde with a urea derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This could involve continuous flow reactors and the use of industrial catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include a variety of substituted pyrimidines and their derivatives.
Applications De Recherche Scientifique
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, including as an antiviral or anticancer agent.
Industry: Use in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if used as a drug, it might inhibit a particular enzyme or receptor. The molecular targets could include nucleic acids or proteins, and the pathways involved would be specific to the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
5-Amino-2-methylpyrimidine: A compound with a similar amino substitution pattern.
2,4-Diaminopyrimidine: A compound with two amino groups on the pyrimidine ring.
Uniqueness
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct chemical reactivity and biological properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
6635-58-1 |
|---|---|
Formule moléculaire |
C5H9N3O |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-amino-5-methyl-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H9N3O/c1-3-2-7-5(6)8-4(3)9/h3H,2H2,1H3,(H3,6,7,8,9) |
Clé InChI |
KDAGQZMUZUKBRK-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



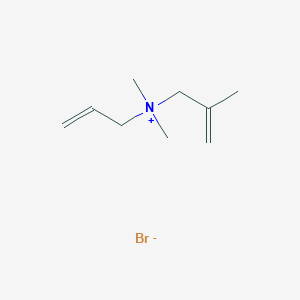





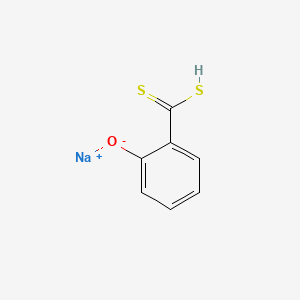

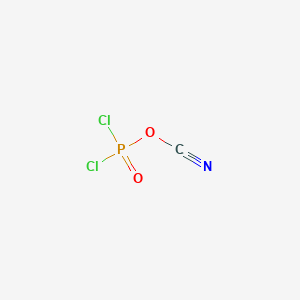
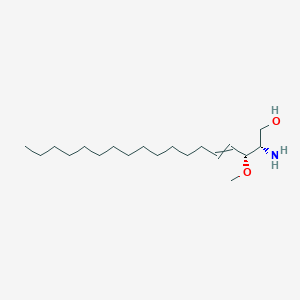

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
